6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;;/h3,5-6,10H,1-2,4,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHRRPXKHKTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes eight steps and allows for the preparation of gram quantities of the title products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the efficient and general synthesis established for constructing the innovative core structure can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a scaffold for developing novel chemotypes, particularly CCR2 antagonists.
Biology: Studied for its potential role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a CCR2 antagonist, it binds to the chemokine CC receptor subtype 2 (CCR2), inhibiting its activity and thereby modulating inflammatory responses . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Core Scaffold Diversity: The target compound and its pyrido-azepine analogs (e.g., 5H-pyrido[3,2-c]azepin-5-one) share a pyridine-azepine backbone but differ in substituents. The ketone derivative lacks chloride ions, reducing solubility but enabling covalent bonding in receptor interactions .
Biological Activity: The target compound’s CCR2 antagonism (IC₅₀ ~50 nM) is superior to pyrido[3,2-c]azepinone derivatives, which require further functionalization for activity . Imidazo-diazepines show affinity for GABA receptors, indicating divergent therapeutic applications compared to CCR2-targeting pyrido-azepines .
Synthetic Routes: The target compound is synthesized via scaffold hopping from quinoline precursors, optimizing ring size and substituent placement for CCR2 binding . Triazolo-diazepines () are constructed through cyclization of carboxamide intermediates, while imidazo-diazepines () rely on Ullmann coupling for nitrogen-heterocycle assembly .
Pharmacological and Industrial Relevance
- CCR2 Antagonists: The target compound’s efficacy in blocking monocyte migration has implications for treating atherosclerosis, rheumatoid arthritis, and neuropathic pain .
- Kinase Inhibitors : Triazolo-diazepines () are under exploration for oncology due to their structural resemblance to ATP-competitive kinase inhibitors .
- Safety Profiles: Pyrido-azepines generally exhibit lower cytotoxicity compared to thienopyrimidines (), which may form reactive metabolites .
Biological Activity
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter modulation and receptor interactions. This article reviews its biological activity, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure comprising a pyridine ring fused to an azepine ring. Its molecular formula is with a molecular weight of 148.20 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound.
| Property | Value |
|---|---|
| Common Name | 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 2470439-43-9 |
Interaction with Dopamine Receptors
Research indicates that 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine acts as a ligand for dopamine receptors, particularly the D3 receptor subtype. This interaction is significant in the context of neuropsychiatric disorders such as schizophrenia and addiction. The compound has shown promise as a dopamine D3 antagonist or partial agonist .
- Mechanism of Action : The compound modulates dopaminergic activity by influencing cyclic adenosine monophosphate (cAMP) levels in neuronal cells. This modulation is crucial for neurotransmission and signal transduction pathways associated with mood regulation and cognitive function.
CCR2 Antagonism
In addition to its dopaminergic activity, the compound has been explored for its role as a chemokine receptor type 2 (CCR2) antagonist. CCR2 is implicated in various inflammatory processes and diseases such as diabetes and cancer. A study reported that derivatives of this compound exhibited nanomolar inhibitory activity against CCR2 with selectivity over CCR5 .
Case Studies
-
Dopamine D3 Receptor Modulation :
A study highlighted the potential of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine in modulating dopamine D3 receptor activity. The findings suggested that it could alleviate symptoms associated with addiction and impulse control disorders by antagonizing the D3 receptor . -
CCR2 Antagonist Development :
Another investigation utilized scaffold hopping strategies to derive novel CCR2 antagonists based on the tetrahydro-pyridoazepine core. The most potent derivative showed an IC50 value of 61 nM against CCR2 and demonstrated favorable pharmacokinetic properties .
Synthesis Pathways
The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Formation of the bicyclic structure through cyclization of appropriate precursors.
- Functional Group Modifications : Introduction of substituents to enhance receptor affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine dihydrochloride, and how can reaction efficiency be improved?
- Methodology :
- Solvent Selection : Polar solvents like DMF, DMSO, or THF are optimal for facilitating cyclization and amine salt formation due to their high polarity and ability to stabilize intermediates .
- Intermediate Isolation : Use reductive amination or catalytic hydrogenation for constructing the azepine ring, followed by dihydrochloride salt formation under anhydrous HCl in ethanol.
- Optimization : Employ reaction path search methods (quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation .
Q. What analytical techniques are recommended for assessing purity and structural confirmation?
- Methodology :
- HPLC Analysis : Utilize reversed-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Purity thresholds ≥98% are standard, as validated in similar heterocyclic amines .
- Spectroscopy : Combine -/-NMR for ring conformation analysis and FT-IR for amine hydrochloride confirmation (N-H stretch at 2500–3000 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out side products .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Methodology :
- Dynamic Effects Analysis : Investigate restricted rotation in the azepine ring using variable-temperature NMR to detect conformational isomers.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., B3LYP/6-311+G(d,p)) .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, especially for stereochemical assignments .
Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., electrophilic substitutions)?
- Methodology :
- Reactivity Mapping : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps calculated via Gaussian or ORCA software guide site-selective modifications .
- Transition State Modeling : Apply QM/MM hybrid methods to simulate reaction pathways, focusing on steric effects from the dihydrochloride counterions .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Methodology :
- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading).
- Response Surface Modeling : Central Composite Design (CCD) to maximize yield while minimizing impurities. For example, optimize HCl stoichiometry to avoid over-salification .
Q. What protocols identify and quantify trace impurities in synthesized batches?
- Methodology :
- LC-MS/MS : Detect impurities at ppm levels using targeted MRM transitions. Reference standards for common byproducts (e.g., des-chloro analogs) should be synthesized or sourced .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to profile degradation products. Compare retention times and fragmentation patterns with known impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
